dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl and phenyl group, and a dihydropyridine ring substituted with dimethyl and dicarboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multi-step process involving the Hantzsch reaction. The Hantzsch reaction is a well-known method for synthesizing dihydropyridines and involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. In this case, the specific reactants would include 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate .
Chemical Reactions Analysis
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of the pyrazole ring and methoxyphenyl group in this compound provides it with unique chemical properties and potential biological activities .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
Properties
Molecular Formula |
C27H27N3O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27N3O5/c1-16-22(26(31)34-4)24(23(17(2)28-16)27(32)35-5)21-15-30(19-9-7-6-8-10-19)29-25(21)18-11-13-20(33-3)14-12-18/h6-15,24,28H,1-5H3 |
InChI Key |
JNSBJNBGFAPIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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